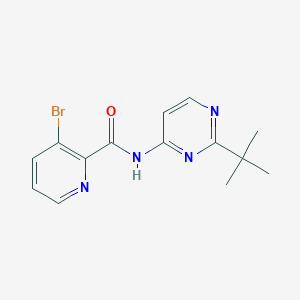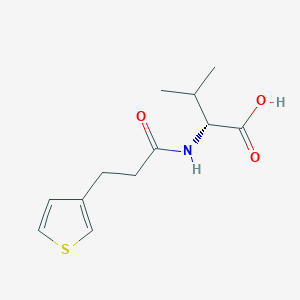
3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide is a chemical compound that has been gaining attention in the scientific research community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains both pyridine and pyrimidine rings. It has been found to possess various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are essential for the growth and survival of microorganisms and cancer cells.
Biochemical and Physiological Effects:
3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide has been found to possess various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms such as bacteria and fungi. Additionally, it has been found to inhibit the growth of cancer cells. It has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide in lab experiments is its potent and selective activity against certain enzymes and proteins. Additionally, its synthesis is relatively straightforward and can be carried out using standard laboratory techniques. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide. One possible direction is the development of new drugs based on this compound for the treatment of various diseases such as cancer and inflammatory diseases. Additionally, further research may be conducted to better understand the mechanism of action of this compound and its potential applications in other fields such as agriculture and environmental science.
In conclusion, 3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide is a promising compound that has potential applications in various scientific fields. Its potent and selective activity against certain enzymes and proteins makes it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide involves the reaction of 2-amino-4-bromo pyridine with 2-tert-butyl-4-chloro-5-formyl pyrimidine. This reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is then purified through various methods such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide has been studied extensively for its potential applications in various scientific fields. It has been found to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs. Additionally, it has been found to inhibit the growth of cancer cells, making it a promising candidate for cancer research.
Propiedades
IUPAC Name |
3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O/c1-14(2,3)13-17-8-6-10(19-13)18-12(20)11-9(15)5-4-7-16-11/h4-8H,1-3H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKYFYRIHXQRBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=N1)NC(=O)C2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(E)-3-cyclopropylbut-2-enoyl]amino]butanoic acid](/img/structure/B6623442.png)
![N-(2,6-dimethylphenyl)-2-[4-(5-fluoropentyl)piperazin-1-yl]acetamide](/img/structure/B6623445.png)
![5-(5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B6623448.png)
![4-[[[[1-(dimethylamino)cyclobutyl]methyl-methylcarbamoyl]amino]methyl]-N-methylbenzamide](/img/structure/B6623467.png)
![(2R)-2-[[2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B6623469.png)

![4-[6-[4-(5-Fluoropentyl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B6623477.png)


![N-[(3-fluorophenyl)methylsulfonyl]-2-[(1S,2R)-2-phenylcyclopropyl]acetamide](/img/structure/B6623499.png)
![3-(6-Tert-butylpyridazin-3-yl)-1-[[1-(hydroxymethyl)cyclopropyl]methyl]-1-methylurea](/img/structure/B6623505.png)

![4-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6623535.png)
![(2-cyclopropyl-1H-pyrrol-3-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B6623538.png)